Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
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Description
Methyl (4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H20N2O6S and its molecular weight is 404.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown activity against various cancer cell lines . The primary target of these compounds is often tubulin, a protein that forms microtubules and plays a crucial role in cell division .
Mode of Action
They either suppress tubulin polymerization or stabilize the microtubule structure . This causes a mitotic blockade, leading to cell apoptosis .
Biochemical Pathways
The compound likely affects the microtubule assembly pathway. By interacting with tubulin, it can disrupt the formation of the mitotic spindle, a structure required for chromosome segregation during cell division . This disruption can lead to cell cycle arrest and ultimately apoptosis .
Result of Action
The result of the compound’s action would likely be cell cycle arrest and apoptosis in cancer cells . This is based on the observed effects of similar compounds on cancer cell lines .
Properties
IUPAC Name |
methyl N-[4-[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c1-25-19(22)20-15-3-5-16(6-4-15)28(23,24)21-9-8-14(11-21)13-2-7-17-18(10-13)27-12-26-17/h2-7,10,14H,8-9,11-12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZCDDSOHTUSMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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